molecular formula C25H24F2N2O4 B303904 N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Numéro de catalogue B303904
Poids moléculaire: 454.5 g/mol
Clé InChI: SEADWJCSANFQNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DF-MQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DF-MQ belongs to the class of quinolinecarboxamide derivatives and has been identified as a potent inhibitor of several enzymes and proteins that play important roles in various biological processes.

Mécanisme D'action

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its pharmacological effects by inhibiting the activity of several enzymes and proteins. The inhibition of CDK4 by N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide leads to cell cycle arrest and apoptosis in cancer cells. The inhibition of the proteasome by N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. The inhibition of HDACs by N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which can also induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to enhance the anti-tumor activity of several chemotherapeutic agents.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is also a potent inhibitor of several enzymes and proteins, which makes it a valuable tool for studying the biological processes that these enzymes and proteins are involved in. However, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied, which makes it difficult to fully understand its pharmacological effects. In addition, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex compound that requires specialized equipment and expertise to synthesize and analyze.

Orientations Futures

There are several future directions for research on N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is to further investigate its pharmacological effects and potential therapeutic applications. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the structure-activity relationship of N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and its analogs. By understanding the structure-activity relationship, it may be possible to design more potent and selective inhibitors of the enzymes and proteins that N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide targets. Finally, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could also be used as a tool compound to study the biological processes that its target enzymes and proteins are involved in.

Méthodes De Synthèse

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the condensation of 2,6-difluoroaniline and 2,5-dimethoxybenzaldehyde to form 2,6-difluoro-4-(2,5-dimethoxyphenyl)aniline. This intermediate product is then reacted with methyl acrylate and sodium hydride to obtain the corresponding ester. The ester is then hydrolyzed to form the carboxylic acid, which is subsequently condensed with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Applications De Recherche Scientifique

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of several enzymes and proteins that play important roles in various biological processes. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the activity of the proteasome, which is a large protein complex that plays a critical role in protein degradation. In addition, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.

Propriétés

Nom du produit

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Formule moléculaire

C25H24F2N2O4

Poids moléculaire

454.5 g/mol

Nom IUPAC

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H24F2N2O4/c1-13-21(25(31)29-24-16(26)6-4-7-17(24)27)22(23-18(28-13)8-5-9-19(23)30)15-12-14(32-2)10-11-20(15)33-3/h4,6-7,10-12,22,28H,5,8-9H2,1-3H3,(H,29,31)

Clé InChI

SEADWJCSANFQNW-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=C(C=CC=C4F)F

SMILES canonique

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=C(C=CC=C4F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.